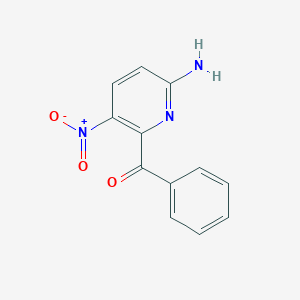
Mercury;xenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury-xenon compounds are unique chemical entities that combine the properties of mercury and xenon These compounds are notable for their unusual bonding and reactivity, given that both mercury and xenon are typically considered to be relatively inert
Méthodes De Préparation
The synthesis of mercury-xenon compounds typically involves the reaction of mercury with xenon in the presence of a strong oxidizing agent One common method involves the use of xenon difluoride (XeF₂) as the oxidizing agent The reaction is carried out under controlled conditions, often at low temperatures and high pressures, to facilitate the formation of the desired compound
Analyse Des Réactions Chimiques
Mercury-xenon compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include fluorine, chlorine, and other halogens. For example, the reaction of a mercury-xenon compound with fluorine can produce xenon hexafluoride (XeF₆) and mercury fluoride (HgF₂). These reactions typically require specific conditions, such as high temperatures or the presence of a catalyst, to proceed efficiently.
Applications De Recherche Scientifique
Mercury-xenon compounds have several scientific research applications, particularly in the fields of chemistry and materials science. They are used as model systems to study the bonding and reactivity of noble gas compounds. In addition, these compounds have potential applications in the development of new materials with unique properties, such as high-density storage media and advanced optical devices. In the field of medicine, mercury-xenon compounds are being investigated for their potential use in diagnostic imaging and as therapeutic agents.
Mécanisme D'action
The mechanism of action of mercury-xenon compounds involves the interaction of mercury and xenon atoms with various molecular targets. These interactions can result in the formation of stable complexes with unique electronic and structural properties. The exact pathways and molecular targets involved in these interactions are still being studied, but it is believed that the high electronegativity of xenon and the ability of mercury to form strong bonds with other elements play a key role in the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Mercury-xenon compounds can be compared to other noble gas compounds, such as xenon fluorides and xenon oxides. These compounds share some similarities in terms of their reactivity and bonding, but mercury-xenon compounds are unique in their ability to combine the properties of both mercury and xenon. Similar compounds include xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆), which are well-known for their strong oxidizing properties and ability to form stable complexes with other elements .
Propriétés
Numéro CAS |
56451-21-9 |
|---|---|
Formule moléculaire |
HgXe |
Poids moléculaire |
331.88 g/mol |
Nom IUPAC |
mercury;xenon |
InChI |
InChI=1S/Hg.Xe |
Clé InChI |
VSQYNPJPULBZKU-UHFFFAOYSA-N |
SMILES canonique |
[Xe].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


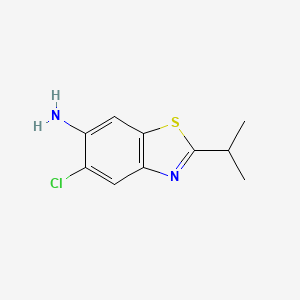
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
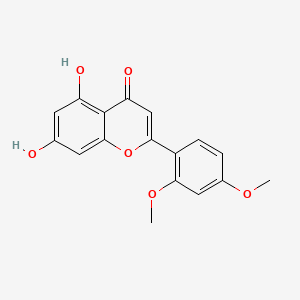
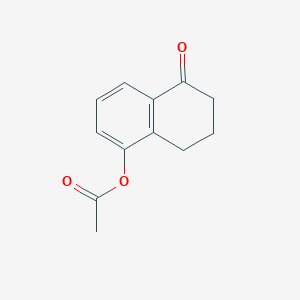
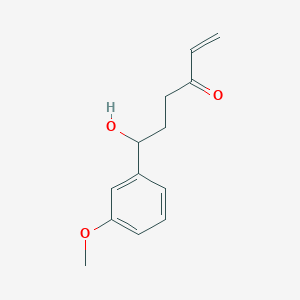
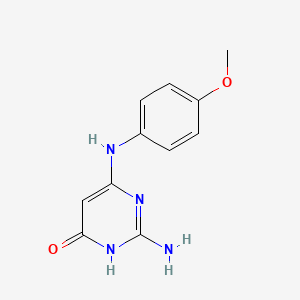

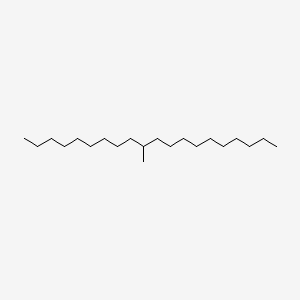
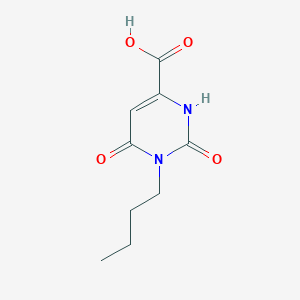
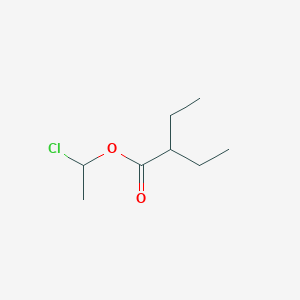
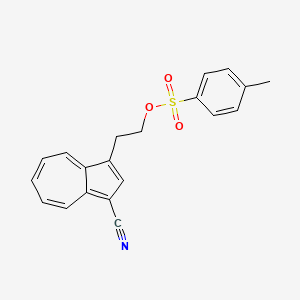
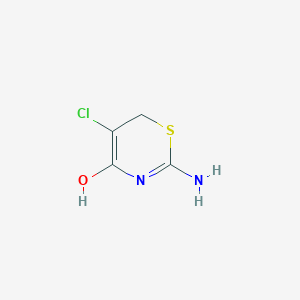
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
